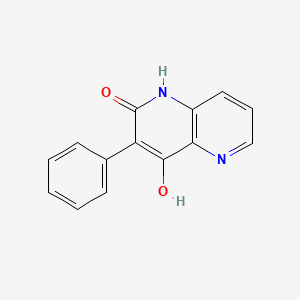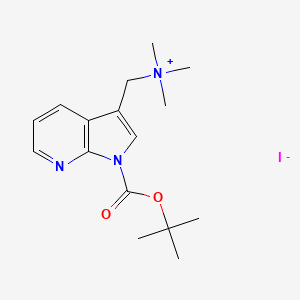![molecular formula C7H3BrN2O2 B599795 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 149142-67-6](/img/structure/B599795.png)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, commonly referred to as 5-BPP, is an organic compound derived from pyrrole and pyridine, two important heterocyclic compounds. 5-BPP has been widely studied due to its unique properties and potential applications in various scientific fields.
Scientific Research Applications
Synthesis of Heterocycles : A study described a simple synthesis method for heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. This method, involving Fischer indole cyclization in polyphosphoric acid, is particularly valuable for building a 5-bromo-7-azaindole scaffold with alkyl or aryl substituents at positions 2 and 3 from available materials (Alekseyev, Amirova, & Terenin, 2015).
Preparation of Indole Derivatives : Another research focused on the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones from indoles, which are useful precursors for Indole-2,3-diones. The study highlights the potential for bromination of the 6-membered ring in certain conditions, leading to products like 3,5,6-tribromoindole-4,7-dione (Parrick, Yahya, Ijaz, & Yizun, 1989).
Development of 5-Azaisatins : A novel approach to 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) was developed through an annulation of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones by thioacetamide. This reaction introduced a new way of C–H functionalization of thioacetamide and proceeded under green, catalyst-free conditions (Kobelev, Stepanova, Dmitriev, & Maslivets, 2019).
Synthesis of Semiconducting Materials : Research was conducted on novel nitrogen-embedded small molecules synthesized from the condensation reactions involving 1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione. These molecules' optical, electrochemical properties, self-assembly behavior, and carrier transport properties were studied, highlighting their potential in semiconducting applications (Zhou, Lin, Xiaotong, Li, Zhang, Wang, & Yu, 2019).
Antibacterial Activity : A study on the cyclocondensation of 5-Chlorosatin derivatives by the action of Diamino-5-bromo-pyridine revealed the synthesis of compounds possessing Pyrido [2,3-b] Pyrazines. These compounds exhibited good antibacterial activity against Bacillus cereus and Staphylococcus aureus, indicating potential medicinal applications (Tribak, Skalli, Haoudi, Rodi, Senhaji, & Essassi, 2018).
properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-3-1-4-5(11)7(12)10-6(4)9-2-3/h1-2H,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIHKZDTYPKUHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C(=O)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693283 |
Source


|
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
CAS RN |
149142-67-6 |
Source


|
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

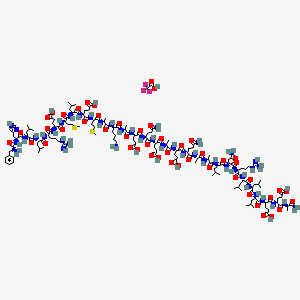

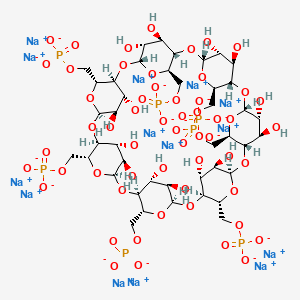
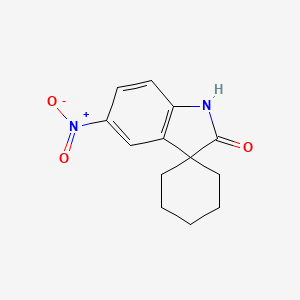

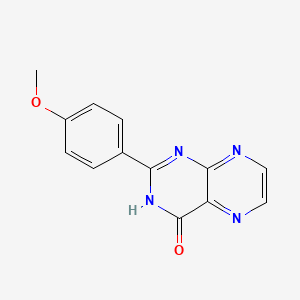
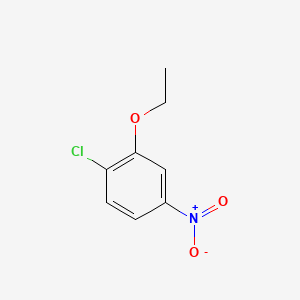

![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)
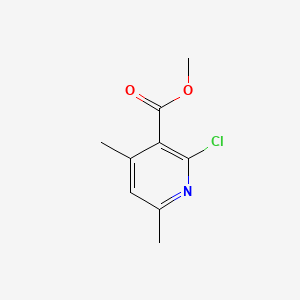

![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)
